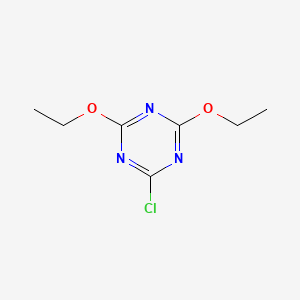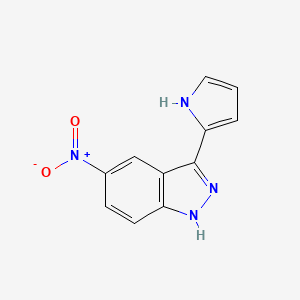
7-(Bromomethyl)-3-chloro-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-3-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromomethyl and chloro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-chloro-1-benzothiophene typically involves the bromination of 3-chloro-1-benzothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Bromomethyl)-3-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)-3-chloro-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-3-chloro-1-benzothiophene depends on the specific application and target. In biological systems, the compound may interact with cellular components, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Bromomethyl)-1-benzothiophene
- 3-Chloro-1-benzothiophene
- 7-Methyl-3-chloro-1-benzothiophene
Uniqueness
7-(Bromomethyl)-3-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these substituents enhances its utility in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H6BrClS |
|---|---|
Molekulargewicht |
261.57 g/mol |
IUPAC-Name |
7-(bromomethyl)-3-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,5H,4H2 |
InChI-Schlüssel |
XGGSRBQIYRWZNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=CS2)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butan-2-one](/img/structure/B8660207.png)









![1-[(5-Bromothiophen-2-yl)methyl]piperidine](/img/structure/B8660295.png)
![2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B8660303.png)

![4-[2-(methylamino)ethyl]Phenol hydrobromide](/img/structure/B8660321.png)
